molecular formula C16H18FN3O2 B12459318 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No.: B12459318
M. Wt: 303.33 g/mol
InChI Key: ZBTFNAYVRSUXGY-UHFFFAOYSA-N
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Description

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyridazinone and fluorophenyl groups in the molecule suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Amidation Reaction: The final step involves the formation of the amide bond between the pyridazinone core and the fluorophenyl group using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-phenylpropanamide: Lacks the fluorine atom, which may affect its biological activity.

    2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-chloro-2-methylphenyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacological properties.

Uniqueness

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide is unique due to the presence of both the fluorophenyl and pyridazinone groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H18FN3O2

Molecular Weight

303.33 g/mol

IUPAC Name

2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C16H18FN3O2/c1-9-8-15(21)20(19-11(9)3)12(4)16(22)18-14-6-5-13(17)7-10(14)2/h5-8,12H,1-4H3,(H,18,22)

InChI Key

ZBTFNAYVRSUXGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=C(C=C(C=C2)F)C

Origin of Product

United States

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